molecular formula C10H9NO B086302 Quinolin-3-ylmethanol CAS No. 13669-51-7

Quinolin-3-ylmethanol

Cat. No. B086302
CAS RN: 13669-51-7
M. Wt: 159.18 g/mol
InChI Key: FLGKQMOTLCGOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-3-ylmethanol is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . It is also known by other names such as 3-quinolinylmethanol and 3-hydroxymethylquinoline .


Synthesis Analysis

The synthesis of quinoline and its derivatives, including Quinolin-3-ylmethanol, has been a subject of research for many years . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of Quinolin-3-ylmethanol consists of a benzene ring fused with a pyridine moiety . The InChI code for Quinolin-3-ylmethanol is 1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2 . The Canonical SMILES for the compound is C1=CC=C2C(=C1)C=C(C=N2)CO .


Physical And Chemical Properties Analysis

Quinolin-3-ylmethanol has a molecular weight of 159.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 159.068413911 g/mol . The Topological Polar Surface Area of the compound is 33.1 Ų .

Scientific Research Applications

  • Anticancer Agents : Quinolin-3-yl analogs, particularly those with trimethoxyphenyl or dimethoxyphenyl moieties, showed potent growth inhibition against a variety of human cancer cell lines, indicating potential clinical utility in treating different solid tumors (Penthala et al., 2014).

  • Corrosion Inhibition : A quinolin derivative was tested as a corrosion inhibitor for mild steel in HCl solution. The study found that this compound acts as an excellent inhibitor, potentially through adsorption on the metal surface (Saliyan & Adhikari, 2008).

  • Antimicrobial Activity : Novel quinolin-4-ylmethoxychromen derivatives synthesized via a one-pot, three-component domino reaction demonstrated significant antimicrobial activity. This highlights their potential as therapeutic agents in combating microbial infections (Kumar, Patel, & Ahmed, 2015).

  • HIV-1 Inhibition : 2-(Quinolin-3-yl)-acetic-acid derivatives were identified as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, making them promising candidates for antiretroviral therapy (Kessl et al., 2012).

  • Leukotriene Biosynthesis Inhibition : MK-0591, a compound containing a quinolin-2-ylmethoxy moiety, was shown to be a potent leukotriene biosynthesis inhibitor, with potential applications in treating asthma and inflammatory bowel disease (Prasit et al., 1993).

  • Antitumor Activity : Quinoline-thiosemicarbazone derivatives showed antiproliferative activity and interacted with DNA and BSA, indicating potential for anticancer therapy (Ribeiro et al., 2019).

properties

IUPAC Name

quinolin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGKQMOTLCGOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506084
Record name (Quinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-3-ylmethanol

CAS RN

13669-51-7
Record name (Quinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3.14 g (20 mmol) of 3-quinolinecarboxaldehyde in 60 mL of methanol was added portionwise 0.95 g (25 mmol) of sodium borohydride at 0° C. The reaction mixture was then stirred at room temperature for 2 hours. Excess sodium borohydride was quenched with acetic acid and the reaction mixture was evaporated in vacuo. The residue was dissolved in dilute aqueous sodium bicarbonate and extracted three times with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated in vacuo to give an oil. The oil was chromatographed on silica gel, using first 3:2 chloroform/ethyl acetate and then ethyl acetate as eluents, to afford 2.35 g (79.5%) of the title compound of the structural formula ##STR82## The product was characterized as follows: TLC Rf =0.30 (ethyl acetate); IR (neat) ν 3120, 1580, 1500, 1060 cm-1 ; NMR (CDCl3) δ 8.73 (1H, d, J=2 Hz), 8.07 (1H, s), 8.02 (1H, d, J=7 Hz), 7.8-7.3 (3H, m), 4.82 (2H, s).
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
79.5%

Synthesis routes and methods II

Procedure details

Synthesis of compounds ERW1041A, B, C, D, E, and 1069 were synthesized using the methods of Choi et al. Chemistry & Biology, Volume 12, Issue 4, Pages 469-475, except the amino-acid amines are protected by a quinoline-containing carbamate. This quinoline-containing carbamate is synthesized by reducing 3-quinolylcarbaldehyde with sodium borohydride in THF followed by an aqueous workup and flash chromatography yielding 3-quinolylcarbinol. para-Nitro-phenylchloroformate is reacted with 3-quinolylcarbinol in methylene chloride and N-methyl morpholine to give a carbonate of 3-quinoline methanol and para-Nitro-phenol. After purification by flash chromatography, this carbonate is reacted with the methyl ester of the amino acid in neat DMF to give the named compounds.
[Compound]
Name
amino-acid amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

3-Quinolinecarbaldehyde (2.00 g, 12.7 mmol) was dissolved in 25 mL of methanol. To this solution was added sodium borohydride (0.24 g, 6.4 mmol) in small portions over a period of 20 minutes. Then 2 mL of water were added and the mixture was evaporated. The residue was dissolved in ethyl acetate (75 mL) and washed with water (3×75 mL), dried (MgSO4) and evaporated, providing 1.8 g of quinolin-3-yl-methanol in 90% yield; 1H NMR (DMSO-d6) δ 4.89 (s, 2H), 7.53 (t, J=7.1 Hz, 1H), 7.64-7.71 (m, 1H), 7.77 (d, J=8.2 Hz, 1H), 8.04-8.12 (m, 2H), 8.83 (d, J=2.0 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-3-ylmethanol
Reactant of Route 2
Quinolin-3-ylmethanol
Reactant of Route 3
Quinolin-3-ylmethanol
Reactant of Route 4
Quinolin-3-ylmethanol
Reactant of Route 5
Reactant of Route 5
Quinolin-3-ylmethanol
Reactant of Route 6
Quinolin-3-ylmethanol

Citations

For This Compound
8
Citations
Z Zhao, L Jin, A Wang, S Yang, P Lei - Tetrahedron Letters, 2018 - Elsevier
… Compound 4a was reacted with 2-(diethoxyphosphoryl) acetate quinolin-3-ylmethyl ester which was prepared by coupling diethylphosphonoacetic acid with quinolin-3-ylmethanol to …
Number of citations: 1 www.sciencedirect.com
C Wei, Z Jiang, S Tian, D Zhang - Tetrahedron Letters, 2013 - Elsevier
… In the N-alkylation step, the A/B fragment is a halide or sulfonate derived from quinolin-3-ylmethanol, while the D/E ring fragment is generally a pyridone moiety derived from the …
Number of citations: 22 www.sciencedirect.com
J Thurmond, MER Butchbach, M Palomo… - Journal of medicinal …, 2008 - ACS Publications
… Crude quinolin-3-ylmethanol was obtained upon filtration and concentration in vacuo (795 mg, 86% yield). A solution of quinolin-3-ylmethanol (785 mg, 4.9 mmol) in DMF was added to …
Number of citations: 107 pubs.acs.org
TR DiRaimondo, C Klöck, R Warburton… - ACS chemical …, 2014 - ACS Publications
… (23) The resulting quinolin-3-ylmethanol (15.2 g, 95 mmol) and di(1H-imidazol-1-yl)methanone (31.0 g, 191 mmol) were separately dissolved in 100 mL anhydrous acetonitrile each …
Number of citations: 59 pubs.acs.org
AA Alharbi, C Wills, TW Chamberlain… - …, 2023 - Wiley Online Library
… temperature under otherwise identical conditions, the acyl and aldehyde groups were rapidly and quantitatively reduced to afford 1(quinolin-3-yl)ethan-1-ol and quinolin-3-ylmethanol, …
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
The pair NaBH 4 -TMEDA as hydride source and a palladium catalyst in THF prove to be an efficient system for the hydrodehalogenation of halogenated heterocycles with one or more …
Number of citations: 33 www.sciencedirect.com
M Maiti, VP Murali, D Selvakumar, A Podder… - Sensors and Actuators B …, 2019 - Elsevier
… The DIPEA (1.1 mL, 6.30 mmol) and 4-nitro phenyl chloroformate (762 mg, 3.76 mmol) were added to a solution of quinolin-3-ylmethanol (200 mg, 1.26 mmol) in dichlormethane (10 mL…
Number of citations: 9 www.sciencedirect.com
S Zheng, G Kaur, H Wang, M Li… - Journal of medicinal …, 2008 - ACS Publications
Phosphodiesterase 4 catalyzes the hydrolysis of cyclic AMP and is a target for the development of anti-inflammatory agents. We have designed and synthesized a series of phenyl alkyl …
Number of citations: 46 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.